molecular formula C13H10N2 B582258 6-Phenyl-1H-indazole CAS No. 1260897-38-8

6-Phenyl-1H-indazole

Cat. No. B582258
M. Wt: 194.237
InChI Key: OPJICVPEFWXDDJ-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indazole is a chemical compound with the CAS Number: 1260897-38-8 . It has a molecular weight of 194.24 and its linear formula is C13H10N2 .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole is presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-1H-indazole is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

6-Phenyl-1H-indazole is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis of Indazoles

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Herbicidal Activity

A study on the design, synthesis, and herbicidal activity of novel 6-Indazolyl derivatives showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .

Cancer Immunotherapy

The inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway with small molecules is a promising approach for cancer immunotherapy . Indazole derivatives can be used as inhibitors in this pathway .

Antiproliferative Activities

Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

Protein Kinase Inhibitors for Cancer Treatment

Indazole derivatives have been used for the synthesis of kinase inhibitors . Many researchers have demonstrated the

Safety And Hazards

The safety information for 6-Phenyl-1H-indazole includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Indazole derivatives, including 6-Phenyl-1H-indazole, have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase . Therefore, the future directions for 6-Phenyl-1H-indazole could involve further exploration of its potential medicinal applications .

properties

IUPAC Name

6-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJICVPEFWXDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717100
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1H-indazole

CAS RN

1260897-38-8
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
20
Citations
T Yakaiah, BPV Lingaiah, B Narsaiah, KP Kumar… - European journal of …, 2008 - Elsevier
… Indazole regioisomers such as 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile 1 and 3-amino-6-(trifluoromethyl)-4-phenyl-1H-indazole-7-carbonitrile 2 were …
Number of citations: 54 www.sciencedirect.com
O INDAZOLES - Life - academia.edu
… 3[(ethoxycarbonyl)methylamino]-4-fluoro-6phenyl-1H-indazole-1-carboxylate (3). Compound (3) … methylamino]-4-fluoro-6phenyl-1H-indazole-1-carboxylate (4). 2-(4-fluoro6-phenyl-1H-…
Number of citations: 4 www.academia.edu
YJ Oh, EK Yum - Bulletin of the Korean Chemical Society, 2019 - Wiley Online Library
… The coupling product 6-phenyl-1H-indazole was obtained with a deprotected Boc group. The reaction was performed with different palladium-based catalysts, with Pd(PPh 3 ) 2 Cl 2 …
Number of citations: 8 onlinelibrary.wiley.com
I Denya, SF Malan, J Joubert - Expert opinion on therapeutic …, 2018 - Taylor & Francis
… A team of chemists with Pfizer described 6-phenyl-1H-indazole derivatives (represented by 46) which are functional in the treatment of allergic and respiratory conditions, particularly …
Number of citations: 93 www.tandfonline.com
J Liu, J Zhou, F He, L Gao, Y Wen, L Gao… - European Journal of …, 2020 - Elsevier
… to positive control SAHA, most of the compounds exhibited excellent inhibitory activity against HDAC1, HDAC2 and HDAC8 isoforms which demonstrated the 6-phenyl-1H-indazole (F1) …
Number of citations: 29 www.sciencedirect.com
D Singh - 2013 - shodhgangotri.inflibnet.ac.in
… Indazole regioisomers such as 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile and 3-amino-6-(trifluoromethyl)-4-phenyl-1H-indazole-7-carbonitrile 35 were …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
J Liu, C Qian, Y Zhu, J Cai, Y He, J Li, T Wang… - Bioorganic & Medicinal …, 2018 - Elsevier
Both histone deacetylase (HDAC) and fibroblast growth factor receptor (FGFR) are important targets for cancer therapy. Although combining dual HDAC pharmacophore with tyrosine …
Number of citations: 49 www.sciencedirect.com
S Mondal - rasayanjournal.co.in
… The aryl-derivative, namely 6-phenyl-1H-indazole bearing a deprotected Boc-group was obtained as the coupling product on heating by microwave irradiation and the best yield was …
Number of citations: 0 rasayanjournal.co.in
MA Hassan, RF Fandy… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Abstract Treatment of 2‐aryl‐3,6‐bis(arylamino)‐1,4‐benzoquinones 2a‐h with different acid chlorides, namely acetyl, phenylacetyl and chloroacetyl chloride yields 3a,7a‐…
Number of citations: 18 onlinelibrary.wiley.com
A Park, KS Jeong, H Lee, H Kim - ACS omega, 2021 - ACS Publications
We described a silver(I)-mediated intramolecular oxidative C–H amination that enables the construction of assorted 1H-indazoles that are widely applicable in medicinal chemistry. The …
Number of citations: 8 pubs.acs.org

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